molecular formula C5H4N2OS B1282853 2-Amino-4-hydroxythiophene-3-carbonitrile CAS No. 99580-50-4

2-Amino-4-hydroxythiophene-3-carbonitrile

Cat. No.: B1282853
CAS No.: 99580-50-4
M. Wt: 140.17 g/mol
InChI Key: BBSSHLOVHLENAE-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxythiophene-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds. It has the molecular formula C5H4N2OS and a molecular weight of 140.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-Amino-4-hydroxythiophene-3-carbonitrile has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective gloves and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile typically involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by cyclization with an appropriate amine . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Bases such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification steps: such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxythiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 2-amino-4-oxothiophene-3-carbonitrile.

    Reduction: Formation of 2-amino-4-hydroxythiophene-3-amine.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxythiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit enzyme activity: by binding to the active site.

    Modulate receptor activity: by acting as an agonist or antagonist.

    Induce cellular responses: through the activation of signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-4-oxothiophene-3-carbonitrile
  • 2-Amino-4-hydroxythiophene-3-amine
  • 2-Amino-4-hydroxythiophene-3-carboxylic acid

Comparison: 2-Amino-4-hydroxythiophene-3-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-amino-4-hydroxythiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSSHLOVHLENAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543494
Record name 2-Amino-4-hydroxythiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99580-50-4
Record name 2-Amino-4-hydroxy-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99580-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxythiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

350 parts of triethylamine are added dropwise to a mixture of 178 parts of chloroacetyl chloride, 104 parts of malonodinitrile and 900 parts of dimethylformamide, while cooling with ice. The solution is stirred for a further hour at room temperature, after which it is introduced into a mixture of 294.5 parts of a 40% strength aqueous ammonium sulfide solution, 1000 parts of ice and 1000 parts of water, and the reaction mixture is stirred for a further 3 hours at room temperature. The precipitate formed is filtered off under suction, washed with water and dried. 137 parts (62% of theory) of 2-amino-3-cyano-4-hydroxythiophene are obtained.
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Synthesis routes and methods II

Procedure details

A solution of 20 parts by volume of concentrated hydrochloric acid in 100 parts by volume of water is added dropwise to a boiling mixture of 168 parts of 2-amino-3-cyano-4-ethoxythiophene and 500 parts by volume of methanol. The mixture is refluxed for a further 2 hours and diluted with 400 parts by volume of water, and the product is filtered off under suction, washed with water and dried to give 136 parts of 2-amino-3-cyano-4-hydroxythiophene. The sample recrystallized from acetic acid does not melt below 300° C. and has the following analytical values:
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